5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide involves the formation of the thieno[3,4-d]imidazole ring system. This can be achieved through a series of steps including cyclization and functional group transformations. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thieno ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the thieno[3,4-d]imidazole ring system, such as sulfoxides, sulfones, and substituted amines .
Scientific Research Applications
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a reversible inhibitor of nitric oxide synthase, making it useful in studies related to nitric oxide signaling.
Medicine: Investigated for its potential neuroprotective effects, particularly in conditions involving hypoxia-induced cell damage.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nitric oxide synthase (NOS) enzymes. By binding to the active site of NOS, it prevents the conversion of L-arginine to nitric oxide, thereby modulating nitric oxide levels in biological systems. This mechanism is particularly relevant in the context of neuroprotection, where excessive nitric oxide production can lead to cellular damage .
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin derivative used in biochemical assays.
Desthiobiotin: A biotin analog with similar binding properties but lacking the sulfur atom.
Uniqueness
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide is unique due to its reversible inhibition of NOS enzymes, which is not a characteristic shared by biotin or its other derivatives. This makes it particularly valuable in research focused on nitric oxide signaling and related pathways .
Properties
Molecular Formula |
C10H18BrN3O2S |
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Molecular Weight |
324.24 g/mol |
IUPAC Name |
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide |
InChI |
InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H |
InChI Key |
JKIJLCYOCQWMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |
Origin of Product |
United States |
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